molecular formula C19H24NO4+ B1264536 (S)-reticulinium(1+)

(S)-reticulinium(1+)

Cat. No.: B1264536
M. Wt: 330.4 g/mol
InChI Key: BHLYRWXGMIUIHG-HNNXBMFYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Reticulinium(1+) is a protonated benzylisoquinoline alkaloid and the cationic conjugate acid of (S)-reticuline. Its molecular formula is C₁₉H₂₄NO₄⁺, with a calculated molecular weight of 330.39 g/mol . It serves as a critical intermediate in alkaloid biosynthesis and exhibits stereospecific biological activities. Notably, it inhibits EC 2.1.1.116 (3-hydroxy-N-methyl-(S)-coclaurine 4-O-methyltransferase), an enzyme involved in the methylation steps of alkaloid production .

Properties

Molecular Formula

C19H24NO4+

Molecular Weight

330.4 g/mol

IUPAC Name

(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-7-ol

InChI

InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/p+1/t15-/m0/s1

InChI Key

BHLYRWXGMIUIHG-HNNXBMFYSA-O

Isomeric SMILES

C[NH+]1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)O)OC

Canonical SMILES

C[NH+]1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (S)-reticulinium(1+) becomes apparent when compared to its enantiomer, parent compound, and related alkaloids. Key differences are summarized below:

Table 1: Comparative Analysis of (S)-Reticulinium(1+) and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Natural Sources Biological Activity Enzyme Targets (EC Number)
(S)-Reticulinium(1+) C₁₉H₂₄NO₄⁺ 330.39 Neolitsea aciculata, Magnolia officinalis EC 2.1.1.116 inhibition; potential JAK2/STAT3/NF-κB modulation EC 2.1.1.116
(R)-Reticulinium(1+) C₁₉H₂₄NO₄⁺ 330.39 Not explicitly reported Activity uncharacterized (enantiomeric specificity likely limits target engagement) Unknown
Reticuline C₁₉H₂₃NO₄ 329.38 Fumaria capreolata, Berberis integerrima Biosynthetic precursor to morphine and other opioids; JAK2/STAT3/NF-κB inhibition Alkaloid biosynthesis pathways
Coclaurine C₁₇H₁₉NO₃ 285.34 Ephedra sinica, Nelumbo nucifera Substrate for EC 2.1.1.116; precursor to reticuline EC 2.1.1.116

Stereochemical Specificity: (S)- vs. (R)-Reticulinium(1+)

The enantiomers (S)-reticulinium(1+) and (R)-reticulinium(1+) share identical molecular formulas and weights but differ in spatial configuration. This distinction critically impacts their biological interactions. Such enantioselectivity underscores the importance of stereochemistry in drug design and natural product functionality.

Functional Divergence: (S)-Reticulinium(1+) vs. Reticuline

While (S)-reticulinium(1+) exists in a protonated state, its deprotonated form, (S)-reticuline , serves as a biosynthetic precursor to opioids like morphine . The cationic charge of (S)-reticulinium(1+) likely enhances its interaction with negatively charged enzyme pockets (e.g., EC 2.1.1.116), whereas (S)-reticuline’s neutral state facilitates membrane permeability and broader pharmacological effects, such as JAK2/STAT3/NF-κB pathway inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-reticulinium(1+)
Reactant of Route 2
(S)-reticulinium(1+)

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